7-Keto Cholesterol-d7

描述

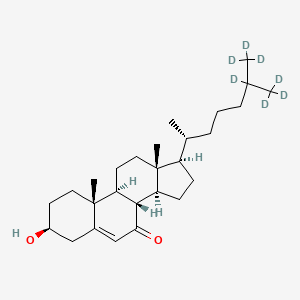

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-KVZGVLACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Keto Cholesterol-d7

This guide provides a comprehensive overview of this compound, a deuterated isotopologue of the biologically significant oxysterol, 7-Keto Cholesterol. It is primarily utilized as an internal standard for precise quantification in mass spectrometry-based analyses. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and explores the complex signaling pathways influenced by its non-deuterated counterpart.

Physicochemical Properties of this compound

The essential quantitative data for this compound are summarized below. This information is critical for accurate experimental design and data interpretation.

| Property | Value | Citations |

| Molecular Weight | 407.7 g/mol (also cited as 407.68 g/mol ) | [1][2][3][4][5] |

| Molecular Formula | C₂₇H₃₇D₇O₂ | [1][2][3][4] |

| CAS Number | 127684-08-6 | [1][2][3][4] |

| Formal Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d₇ | [1][2] |

| Synonyms | Δ⁵-Cholesterol-3β-ol-7-one-d₇, 7-oxo Cholesterol-d₇ | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [1][2] |

| Formulation | Solid | [1][2] |

Experimental Protocols: Quantification of 7-Keto Cholesterol

This compound is the internal standard of choice for the accurate measurement of 7-Keto Cholesterol in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and does not typically require derivatization, simplifying sample preparation.[5][6]

1. Sample Preparation (Plasma)

-

Spiking: To 25 µL of plasma, add a known concentration of this compound (e.g., 50 ng/mL in methanol) as the internal standard (IS).[5]

-

Hydrolysis & Extraction: Perform alkaline hydrolysis to release esterified oxysterols. Follow with liquid-liquid extraction (e.g., with n-hexane) to isolate the sterol fraction.[7]

-

Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase.

2. Chromatographic Conditions

-

Column: A C18 reverse-phase column is commonly used (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).[5]

-

Mobile Phase: A binary gradient system is typical.

-

Gradient: A typical gradient might increase from 80% B to 95% B over 3 minutes, hold at 100% B for 1 minute, and then re-equilibrate.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Column Temperature: 30°C.[5]

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.

-

MRM Transitions (Example):

-

7-Keto Cholesterol: m/z 401.3 -> 383.3 (quantifier)

-

This compound (IS): Monitor appropriate transition based on instrument optimization.

-

II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This classic method requires derivatization to improve the volatility and thermal stability of the analyte.[7]

1. Sample Preparation

-

Internal Standard Addition: Add this compound to the sample.

-

Hydrolysis and Extraction: As with the LC-MS protocol, perform hydrolysis and liquid-liquid extraction.

-

Derivatization:

-

Dry the extract completely under nitrogen.

-

Add anhydrous pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture like Sylon BTZ.

-

Incubate to form trimethylsilyl (B98337) (TMS) ethers.

-

2. GC Conditions

-

Column: A low-bleed capillary column such as a DB-5ms is suitable.

-

Carrier Gas: Helium.

-

Injector Temperature: 290°C.

-

Oven Program: A temperature gradient is necessary to separate the analytes. An example program: start at 100°C, ramp to 260°C, then ramp at a slower rate to 290°C and hold.

3. MS Conditions

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[7]

-

Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS systems. Monitor characteristic fragment ions for the TMS-derivatized 7-Keto Cholesterol and its d7-isotopologue.

Biological Signaling Pathways of 7-Keto Cholesterol

7-Keto Cholesterol, an oxidation product of cholesterol, is a bioactive molecule implicated in the pathophysiology of numerous age-related diseases, including atherosclerosis and age-related macular degeneration (AMD).[2][3] It exerts its effects by modulating complex cellular signaling networks, leading to inflammation, apoptosis, and endoplasmic reticulum (ER) stress.

Workflow for Quantification using an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is fundamental to correcting for analyte loss during sample preparation and for variations in instrument response, ensuring analytical accuracy.

Caption: General workflow for quantifying 7-Keto Cholesterol using a deuterated internal standard.

Inflammatory Signaling Pathways

7-Keto Cholesterol is a potent pro-inflammatory agent that can activate multiple signaling cascades, culminating in the expression of inflammatory cytokines. One key mechanism involves the Toll-Like Receptor 4 (TLR4).[3]

Caption: 7-Keto Cholesterol-induced inflammatory signaling via the TLR4 receptor.[3]

NLRP3 Inflammasome Activation

In the context of atherosclerosis, 7-Keto Cholesterol contributes to the activation of the NLRP3 inflammasome in macrophages, a critical step in the inflammatory cascade.[8][9][10]

References

- 1. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Oxysterols in the Activation of the NLRP3 Inflammasome as a Potential Pharmacological Approach in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Synthesis and Purification of 7-Keto Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Keto Cholesterol-d7, a crucial internal standard for mass spectrometry-based quantification of 7-Keto Cholesterol in biological samples. Given the limited availability of a direct, published chemical synthesis protocol for the deuterated analog, this guide outlines a well-established method for the synthesis of unlabeled 7-Keto Cholesterol, which can be adapted for the preparation of its deuterated counterpart, starting from the commercially available Cholesterol-d7.

Introduction

7-Ketocholesterol (B24107) (7-KC) is a significant oxysterol formed from the oxidation of cholesterol. It is implicated in various pathological processes, including atherosclerosis and neurodegenerative diseases. Accurate quantification of 7-KC in biological matrices is therefore critical for research and clinical diagnostics. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometric analyses. The deuterium-labeled standard mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, allowing for reliable correction of matrix effects and variations in sample processing.

The most common commercially available form of this compound is deuterated on the side chain, specifically as 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7. This guide focuses on a synthetic approach starting from the corresponding Cholesterol-d7.

Synthesis of this compound

The synthesis of this compound can be achieved through the allylic oxidation of a suitable deuterated cholesterol precursor. A widely used and effective method for this transformation is the oxidation of the 3-acetate protected cholesterol with a chromium-based reagent, followed by deprotection.

Proposed Synthetic Pathway

The proposed two-step synthesis involves:

-

Acetylation of Cholesterol-d7: Protection of the 3β-hydroxyl group as an acetate (B1210297) ester.

-

Allylic Oxidation: Introduction of the keto group at the C7 position.

-

Hydrolysis: Deprotection of the 3β-acetate group to yield the final product.

Experimental Protocol

The following protocol is adapted from the established synthesis of unlabeled 7-ketocholesterol and is expected to be applicable for the deuterated analog.

Step 1: Acetylation of Cholesterol-d7

-

Dissolve Cholesterol-d7 (1 equivalent) in pyridine.

-

Add acetic anhydride (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with saturated copper sulfate (B86663) solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Cholesteryl-d7 acetate.

Step 2: Allylic Oxidation of Cholesteryl-d7 Acetate

-

Dissolve the crude Cholesteryl-d7 acetate in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Add a solution of t-butyl chromate in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a solution of oxalic acid to decompose the excess oxidant.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 7-Keto Cholesteryl-d7 acetate.

Step 3: Hydrolysis of 7-Keto Cholesteryl-d7 Acetate

-

Dissolve the crude 7-Keto Cholesteryl-d7 acetate in a mixture of methanol and water.

-

Add potassium carbonate (K2CO3) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and side products. A combination of crystallization and preparative chromatography is typically employed.

Purification Workflow

Experimental Protocol

Crystallization:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Preparative Thin-Layer Chromatography (TLC):

For higher purity, preparative TLC can be performed.

-

Dissolve the crystallized product in a suitable solvent (e.g., dichloromethane (B109758)/methanol mixture).

-

Apply the solution as a band onto a preparative TLC plate (e.g., silica (B1680970) gel 60 F254).

-

Develop the plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent system should be determined by analytical TLC to achieve good separation between the product and any impurities.

-

Visualize the bands under UV light (if the compound is UV active) or by staining a small portion of the plate.

-

Scrape the silica band corresponding to the product.

-

Extract the product from the silica gel with a polar solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Filter the silica gel and concentrate the filtrate under reduced pressure to obtain the purified this compound.

Quantitative Data

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| Oxidation of Cholesteryl Acetate | 7-Keto Cholesteryl Acetate | 60-70 | >95 (after crystallization) | TLC, GC-MS |

| Hydrolysis | 7-Keto Cholesterol | >90 | >98 (after prep. TLC) | TLC, GC-MS, NMR |

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess isotopic enrichment. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm deuteration.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis and purification of this compound, while not explicitly detailed in a single source, can be reliably achieved by adapting established methods for the synthesis of its non-deuterated analog. The key steps involve the protection of the hydroxyl group, allylic oxidation, and subsequent deprotection, followed by rigorous purification using crystallization and preparative chromatography. Careful execution of these steps and thorough characterization of the final product will ensure the availability of a high-quality internal standard for accurate and precise quantification of 7-Keto Cholesterol in various research and clinical applications.

The Double-Edged Sword: A Technical Guide to the Biological Significance of 7-Ketocholesterol in Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent and biologically active oxysterol, formed from the oxidation of cholesterol.[1] Unlike its parent molecule, 7-KC is often implicated as a pathogenic molecule in a variety of age-related and chronic diseases.[2][3][4] Its accumulation in tissues and circulation is a hallmark of cellular stress and is increasingly recognized as a key player in the progression of atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. This technical guide provides an in-depth analysis of the biological significance of 7-KC in disease, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Data Presentation: 7-Ketocholesterol Levels in Health and Disease

The following tables summarize quantitative data on 7-KC concentrations in various biological samples, highlighting the significant differences observed between healthy controls and individuals with specific diseases.

Table 1: 7-Ketocholesterol Levels in Cardiovascular Disease

| Biological Sample | Condition | 7-KC Concentration | Reference |

| Serum | Normal Coronary Arteries | 19.0 ± 11.3 ng/mL | [5][6] |

| Serum | Coronary Artery Disease (CAD) | 32.4 ± 23.1 ng/mL | [5][6] |

Table 2: 7-Ketocholesterol Levels in Neurodegenerative Disease (Alzheimer's Disease)

| Biological Sample | Condition | 7-KC Concentration | Reference |

| Brain Tissue (Frontal Cortex) | Control | Values not explicitly quantified in the provided text, but noted to be lower than in AD. | [7] |

| Brain Tissue (Frontal Cortex) | Alzheimer's Disease (AD) | Elevated compared to controls. | [7][8] |

| Brains of 3xTg mouse model of AD | Control | Lower than 3xTg mice. | [7] |

| Brains of 3xTg mouse model of AD | 3xTg mice | Higher than control mice. | [7] |

Table 3: 7-Ketocholesterol Levels in Age-Related Macular Degeneration (AMD)

| Biological Sample | Condition | 7-KC Concentration (pmol/nmol of cholesterol) | Reference |

| Human Neural Retina | Older Donors (72-95 yrs) | 8 - 20 | [9][10] |

| Human RPE | Older Donors (72-95 yrs) | 200 - 17,000 | [9][10] |

| Human RPE-capped Drusen | Older Donors (72-95 yrs) | 200 - 2,000 | [9][10] |

Table 4: Dose-Dependent Effects of 7-Ketocholesterol on Inflammatory Cytokine Induction in ARPE-19 Cells

| 7-KC Concentration (µM) | VEGF mRNA Induction | IL-6 mRNA Induction | IL-8 mRNA Induction |

| 5-12 | Significant Induction | Required 15 µM for induction | Significant Induction |

| 15 | Marked Induction | Marked Induction | Marked Induction |

| 20 | Marked Induction | Marked Induction | Marked Induction |

Data adapted from Larrayoz et al., 2010.[11]

Core Signaling Pathways Modulated by 7-Ketocholesterol

7-KC exerts its pathological effects by activating a cascade of intracellular signaling pathways, primarily revolving around inflammation, oxidative stress, and apoptosis.

7-Ketocholesterol-Induced Inflammatory Signaling

A key mechanism by which 7-KC promotes disease is through the induction of a potent inflammatory response. This is often mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream signaling cascade involving NF-κB.[12][13][14]

References

- 1. 7-Ketocholesterol in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influential role of 7-Ketocholesterol in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Significance of Serum 7-Ketocholesterol Concentrations in the Progression of Coronary Atherosclerosis [jstage.jst.go.jp]

- 6. Clinical significance of serum 7-ketocholesterol concentrations in the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized cholesterol species as signaling molecules in the brain: diabetes and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-ketocholesterol accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-ketocholesterol accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount. This is especially true in regulated environments such as pharmaceutical development and clinical research, where reliable data is crucial for decision-making. Deuterated internal standards have emerged as the "gold standard" for achieving robust and reproducible results.[1] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical advantages of employing deuterated standards in quantitative mass spectrometry.

Core Principles: Why Deuterated Standards Reign Supreme

The foundational principle of using a deuterated internal standard lies in the concept of isotope dilution mass spectrometry (IDMS) .[2] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H).[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave almost identically throughout the analytical process.[4]

This co-elution and analogous behavior are critical for compensating for various sources of analytical variability that can compromise data quality, including:

-

Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3]

-

Sample Preparation Variability: Losses of the analyte during multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction are mirrored by proportional losses of the deuterated internal standard. The consistent ratio of the analyte to the internal standard effectively corrects for this variability.

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reliable measurements.[4]

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The core of quantitative analysis using deuterated standards is the IDMS workflow. A known amount of the deuterated standard is added to the sample at the earliest possible stage. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then used to calculate the analyte's concentration.

Quantitative Data Presentation

The use of deuterated internal standards consistently leads to improved accuracy and precision in quantitative assays. The following tables summarize representative data from LC-MS/MS methods, highlighting the performance enhancements achieved.

Table 1: Comparison of Precision and Accuracy with Different Internal Standards

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Lapatinib (B449) in Plasma | Deuterated (Lapatinib-d3) | -2.5 to 3.2 | 2.1 to 5.6 | [5] |

| Lapatinib in Plasma | Structural Analog (Zileuton) | -15.8 to 12.3 | 8.9 to 14.7 | [5] |

| Testosterone in Plasma | Deuterated (Testosterone-d2) | Within ±5% | < 5% | [6] |

| Testosterone in Plasma | Deuterated (Testosterone-d5) | Significant negative bias | >10% | [6] |

Table 2: Typical Performance of an LC-MS/MS Method for Multi-Class Antibiotics in Urine using Deuterated Internal Standards

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Cefepime | 5 - 5000 | 5 | < 6% | < 8% |

| Meropenem | 2 - 2000 | 2 | < 5% | < 7% |

| Ciprofloxacin | 1 - 1000 | 1 | < 7% | < 9% |

| Moxifloxacin | 1 - 1000 | 1 | < 6% | < 8% |

| Linezolid | 2 - 2000 | 2 | < 5% | < 7% |

| Piperacillin | 10 - 10000 | 10 | < 8% | < 10% |

Data compiled from representative LC-MS/MS application notes.[1][7]

Experimental Protocols

Detailed and robust experimental protocols are essential for successful quantitative analysis. Below are generalized methodologies for common applications.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using Protein Precipitation

-

Standard and Sample Preparation:

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Pre-treatment:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer and Analysis:

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot onto the LC-MS/MS system for analysis.

-

Protocol 2: Quantification of Antibiotics in Human Urine using Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: [1]

-

Solid-Phase Extraction (SPE): [1]

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]

-

Load the pre-treated urine sample onto the conditioned cartridge.[1]

-

Wash the cartridge with 3 mL of deionized water.[1]

-

Dry the cartridge under vacuum for 5 minutes.[1]

-

Elute the analytes and internal standards with 2 x 1.5 mL of methanol.[1]

-

-

Eluate Processing and Analysis: [1]

Application in Signaling Pathway Analysis

Deuterated standards are instrumental in the quantitative analysis of proteins and post-translational modifications within signaling pathways. Stable Isotope Dilution-Selected Reaction Monitoring (SID-SRM)-Mass Spectrometry is a powerful technique for this purpose.[8] For example, in the study of the innate immune response, deuterated synthetic peptides corresponding to tryptic peptides of key signaling proteins like Interferon Regulatory Factor 3 (IRF-3) and NF-κB can be used as internal standards for their absolute quantification.[8][9]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical process provides unparalleled correction for matrix effects, sample preparation variability, and instrument drift. This leads to the generation of highly accurate, precise, and reliable data, which is fundamental for advancing research, ensuring patient safety in clinical settings, and accelerating drug development pipelines. The adoption of deuterated standards in conjunction with robust experimental protocols empowers researchers and scientists to have the utmost confidence in their quantitative mass spectrometry results.

References

- 1. benchchem.com [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Applications of selected reaction monitoring (SRM)-mass spectrometry (MS) for quantitative measurement of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

A Technical Guide to 7-Keto Cholesterol-d7: Suppliers and Quality Specifications

For researchers, scientists, and professionals in drug development, the procurement of high-quality internal standards is a critical step for accurate bioanalytical assays. This guide provides an in-depth overview of 7-Keto Cholesterol-d7, a deuterated analog of 7-Keto Cholesterol commonly used as an internal standard in mass spectrometry-based quantification. We present a comparative summary of suppliers and their quality specifications, alongside a logical workflow for supplier selection and a general experimental protocol for its application.

Supplier and Quality Specifications

The selection of a suitable this compound supplier is contingent on several factors, primarily the purity, isotopic enrichment, and available documentation. Below is a summary of information from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Assay | Isotopic Enrichment | Form | Storage Temperature |

| Cayman Chemical | This compound | 127684-08-6 | C27H37D7O2 | ≥98% | ≥99% deuterated forms (d1-d7) | A solid | -20°C |

| Sigma-Aldrich (Avanti) | 7-Ketocholesterol-d7 | 127684-08-6 | C27H37O2D7 | >99% (TLC) | Not explicitly stated | Powder | −20°C |

| MedChemExpress | This compound | 127684-08-6 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | -80°C (6 months), -20°C (1 month) |

| Pharmaffiliates | This compound | 127684-08-6 | C27H37D7O2 | Not explicitly stated | Not explicitly stated | White Solid | 2-8°C Refrigerator |

Note: The level of detail regarding quality specifications can vary between suppliers. It is recommended to request a certificate of analysis (CoA) for batch-specific data.

Logical Workflow for Supplier Selection

The process of selecting a this compound supplier should be systematic to ensure the procurement of a product that meets the stringent requirements of analytical assays. The following diagram illustrates a logical workflow for this selection process.

Caption: A logical workflow for the selection of a this compound supplier.

General Experimental Workflow for Quantification

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to correct for sample preparation variability and matrix effects. The following diagram outlines a general experimental workflow.

Understanding Isotopic Labeling in 7-Keto Cholesterol-d7: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-Keto Cholesterol-d7, focusing on its isotopic labeling, application as an internal standard, and the methodologies for its use in quantitative analysis. This deuterated sterol is an essential tool for accurately measuring levels of 7-keto cholesterol, a significant oxysterol implicated in numerous physiological and pathological processes, including atherosclerosis and neurodegenerative diseases.[1][2]

Core Concept: Isotopic Labeling and Internal Standards

This compound is the deuterium-labeled form of 7-Keto Cholesterol.[3] The key to its function lies in the replacement of seven hydrogen atoms with deuterium (B1214612) atoms on the side chain (specifically at the 25, 26, and 27 positions).[4][5][6] This isotopic substitution increases the molecular weight by approximately 7 Daltons compared to the endogenous, unlabeled compound.

In quantitative mass spectrometry (MS) techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS), an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but has a different mass-to-charge ratio (m/z). Because this compound is chemically almost identical to its unlabeled counterpart, it behaves the same way during sample extraction, purification, and chromatography. However, its increased mass allows the mass spectrometer to distinguish it from the endogenous 7-Keto Cholesterol. By adding a known quantity of the d7 standard to a sample at the beginning of the workflow, any loss of the analyte during sample preparation can be corrected for by measuring the ratio of the analyte to the internal standard, ensuring highly accurate and precise quantification.

Quantitative Data Summary

The physical and chemical properties of this compound are crucial for its application. The table below summarizes key quantitative data.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₇D₇O₂ | [4][5][7] |

| Molecular Weight | ~407.7 g/mol | [4][5][7] |

| CAS Number | 127684-08-6 | [4][5][7] |

| Formal Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d₇ | [4][5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | [5] |

| Mass Difference | +7 Da (compared to unlabeled 7-Keto Cholesterol) | |

| Primary Application | Internal standard for GC-MS or LC-MS quantification | [4][5] |

Experimental Protocols

The following is a generalized protocol for the quantification of 7-Keto Cholesterol in plasma using this compound as an internal standard, based on established LC-MS/MS methods.[8]

Objective: To accurately measure the concentration of 7-Keto Cholesterol in human plasma.

1. Preparation of Standards and Reagents:

- Calibration Standards: Prepare a series of calibration standards by spiking charcoal-stripped (lipid-free) plasma with known concentrations of unlabeled 7-Keto Cholesterol (e.g., 1 to 400 ng/mL).[8]

- Quality Controls (QCs): Prepare low, medium, and high concentration QCs in charcoal-stripped plasma to assess assay accuracy and precision.[8]

- Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol (B129727) at a fixed concentration (e.g., 50 ng/mL).[8]

2. Sample Preparation and Extraction:

- Thaw plasma samples, calibrators, and QCs on ice.

- To a 100 µL aliquot of each sample, add a precise volume of the this compound internal standard solution.

- Add an organic solvent (e.g., 1-propanol (B7761284) or a mixture of hexane/isopropanol) to precipitate proteins and extract lipids.

- Vortex vigorously for 1-2 minutes to ensure thorough mixing.

- Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

- Carefully transfer the supernatant (containing the lipids) to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

- Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial LC mobile phase.

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

- Column: A C18 reverse-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[9]

- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 5 mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., methanol with 0.05% formic acid).[9]

- Flow Rate: Typically 0.25 - 0.4 mL/min.[9]

- Injection Volume: 5-10 µL.

- Mass Spectrometry Detection:

- MS System: A tandem mass spectrometer (e.g., triple quadrupole) operated in positive electrospray ionization (ESI+) mode.[9]

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor ion → product ion transitions for both the analyte and the internal standard. For 7-Keto Cholesterol, a common transition is the loss of water from the protonated molecule [M+H-H₂O]⁺. The exact m/z values will be:

- 7-Keto Cholesterol: e.g., m/z 401.3 → 383.3

- This compound: e.g., m/z 408.4 → 390.4

- MS Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.[9]

4. Data Analysis and Quantification:

- Integrate the peak areas for the specified MRM transitions of both 7-Keto Cholesterol and this compound.

- Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples, calibrators, and QCs.

- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. A linear regression with 1/x or 1/x² weighting is typically used.

- Determine the concentration of 7-Keto Cholesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of 7-Keto Cholesterol.

Caption: Quantitative analysis workflow using an isotopically labeled internal standard.

Caption: Primary enzymatic and non-enzymatic pathways for 7-Keto Cholesterol formation.

References

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 127684-08-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 7-KETOCHOLESTEROL | Eurisotop [eurisotop.com]

- 7. scbt.com [scbt.com]

- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 7-Keto Cholesterol-d7

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological relevance of 7-Keto Cholesterol-d7. It is intended for researchers, scientists, and drug development professionals working with oxysterols and their deuterated analogues.

Physical and Chemical Properties

This compound is the deuterated form of 7-Keto Cholesterol, a major product of cholesterol oxidation. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7 | [1] |

| Synonyms | Δ5-Cholesterol-3β-ol-7-one-d7, 7-oxo Cholesterol-d7 | [1] |

| CAS Number | 127684-08-6 | [1][2] |

| Molecular Formula | C₂₇H₃₇D₇O₂ | [1] |

| Molecular Weight | 407.7 g/mol | [1][3] |

| Appearance | Solid (White to off-white) | [2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 2 mg/ml, DMSO: 0.1 mg/ml, Ethanol: 20 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Synthesis

The synthesis of this compound typically involves the introduction of deuterium atoms into the cholesterol backbone. A common strategy is to use a deuterated precursor. For instance, [d₇]-7-dehydrocholesterol can be oxidized by Cytochrome P450 7A1 (CYP7A1) to yield [d₇]-7-ketocholesterol[4]. Another general method for preparing deuterated sterols involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base exchange in the presence of deuterium oxide to introduce deuterium at the C-7 position. Subsequent reduction with sodium borodeuteride can introduce a deuterium atom at the C-6 position, and rearrangement yields the desired deuterated Δ⁵-sterol[5].

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of 7-Keto Cholesterol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 7-Keto Cholesterol in Plasma by LC-MS/MS

This protocol describes a method for the analysis of 7-Keto Cholesterol in human plasma.

3.1.1. Materials and Reagents

-

7-Keto Cholesterol (analyte standard)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Human plasma (charcoal-stripped for calibration curve)

3.1.2. Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 7-Keto Cholesterol in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solutions, prepare working solutions for the calibration curve and quality controls by serial dilution in methanol.

-

Prepare a working solution of the internal standard (this compound) in methanol (e.g., 50 ng/mL)[1].

-

-

Calibration Curve and Quality Controls:

-

Extraction from Plasma:

-

To 50 µL of plasma sample, calibrator, or QC, add a fixed amount of the this compound internal standard working solution.

-

Perform a protein precipitation and liquid-liquid extraction by adding a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate (B1210297) and methanol).

-

Vortex the mixture vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

3.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm) is suitable[1].

-

Mobile Phase A: Water with 0.5% formic acid[1].

-

Mobile Phase B: Methanol with 0.5% formic acid[1].

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard[1].

-

Flow Rate: 0.5 mL/min[1].

-

Column Temperature: 30°C[1].

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+)[1].

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 7-Keto Cholesterol and this compound.

-

Experimental Workflow for 7-Keto Cholesterol Quantification

Caption: Workflow for the quantification of 7-Keto Cholesterol in plasma.

Biological Signaling Pathways

7-Keto Cholesterol is not an inert metabolite; it is a bioactive molecule implicated in various cellular processes, particularly inflammation.

Activation of the NLRP3 Inflammasome

7-Keto Cholesterol is a known activator of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system[6][7]. This activation is primarily initiated through the Toll-like receptor 4 (TLR4)[1][2][3].

The signaling cascade begins with 7-Keto Cholesterol binding to TLR4 on the cell surface. This triggers a downstream signaling cascade involving the adaptor proteins MyD88 and TRIF. This "priming" step leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like pro-IL-1β and NLRP3 itself. The second signal, also initiated by 7-Keto Cholesterol, leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine.

Caption: 7-Keto Cholesterol-induced NLRP3 inflammasome activation pathway.

Inhibition of Cytochrome P450 7A1 (CYP7A1)

7-Keto Cholesterol is a potent competitive inhibitor of CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol[4][8]. By competitively binding to the active site of CYP7A1, 7-Keto Cholesterol prevents the conversion of cholesterol to 7α-hydroxycholesterol, thereby downregulating bile acid production. This feedback inhibition is a critical mechanism for maintaining cholesterol homeostasis.

Caption: Competitive inhibition of CYP7A1 by 7-Keto Cholesterol.

Conclusion

This compound is an indispensable tool for the accurate quantification of 7-Keto Cholesterol, a biologically active oxysterol implicated in inflammatory diseases. Understanding its properties, analytical methodologies, and the signaling pathways influenced by its non-deuterated counterpart is crucial for advancing research in areas such as atherosclerosis, age-related macular degeneration, and neurodegenerative diseases. This guide provides a foundational resource for professionals in these fields.

References

- 1. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 3. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Activation of Nlrp3 Inflammasomes Enhances Macrophage Lipid-Deposition" by Xiang Li, Yang Zhang et al. [scholarscompass.vcu.edu]

- 8. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 7-Keto Cholesterol-d7 for Researchers and Drug Development Professionals

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent and biologically active oxysterol formed from the oxidation of cholesterol. It is implicated in a variety of pathological processes, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases. As a result, the accurate quantification of 7-KC in biological matrices is of paramount importance for researchers and drug development professionals. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods. This technical guide provides an in-depth overview of commercial sources for high-purity 7-Keto Cholesterol-d7, a commonly used internal standard for 7-KC analysis. It also offers detailed experimental protocols for its use and visualizes key signaling pathways associated with 7-KC.

Commercial Sources for High-Purity this compound

Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data for the products available from leading vendors. Researchers are advised to consult the most recent certificates of analysis from the suppliers for batch-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Isotopic Enrichment | Physical Form | Storage |

| Avanti Polar Lipids | 7-ketocholesterol-d7 | 127684-08-6 | C₂₇H₃₇D₇O₂ | 407.68 | >99% (TLC)[1] | Not explicitly stated on product page | Powder[1] | -20°C[1] |

| Cayman Chemical | This compound | 127684-08-6 | C₂₇H₃₇D₇O₂ | 407.7 | ≥98% (7-keto Cholesterol) | ≥99% deuterated forms (d1-d7); ≤1% d0 | Solid | -20°C |

| MedChemExpress | This compound | 127684-08-6 | C₂₇H₃₉D₇O₂ | 409.70 | Not explicitly stated on product page | Not explicitly stated on product page | Solid | -20°C (3 years) |

| CDN Isotopes | 7-Ketocholesterol-d7 | 127684-08-6 | C₂₇H₃₇D₇O₂ | 407.68 | Not explicitly stated on product page | 99 atom % D | Solid | Room temperature |

Experimental Protocols

The following is a representative experimental protocol for the quantification of 7-Ketocholesterol in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3][4][5][6]

1. Materials and Reagents

-

7-Ketocholesterol (analyte standard)

-

This compound (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-Ketocholesterol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the 7-Ketocholesterol stock solution with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

-

Gradient Elution: A suitable gradient to separate 7-Ketocholesterol from other matrix components.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

7-Ketocholesterol: m/z 401.3 → 383.3

-

This compound: m/z 408.3 → 390.3

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.

-

Determine the concentration of 7-Ketocholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

7-Ketocholesterol is known to induce cellular stress, leading to apoptosis and inflammation. The following diagrams illustrate simplified representations of these signaling pathways.

Caption: 7-Keto Cholesterol-Induced Apoptosis Pathway.[7][8][9][10][11]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for 7-Keto Cholesterol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality and characterization of standards are paramount. For deuterated compounds like 7-Keto Cholesterol-d7, which serves as a critical internal standard in mass spectrometry-based analyses, a thorough understanding of its Certificate of Analysis (CoA) is essential for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the key data points, experimental methodologies, and logical workflows involved in the certification of this compound.

Quantitative Data Summary

A Certificate of Analysis for this compound quantifies its identity, purity, and isotopic enrichment. The following tables summarize the typical data presented, compiled from commercially available product information.[1][2]

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | 7-ketocholesterol-d7 |

| Synonym | 3β-hydroxy-5-cholestene-7-one-d7 |

| Molecular Formula | C₂₇H₃₇D₇O₂ |

| Molecular Weight | 407.680 g/mol [1] |

| Physical State | White solid powder[1] |

| Storage | -20°C[1] |

Table 2: Analytical Specifications and Results

| Analysis | Specification | Typical Result |

| Physical Examination | White solid with no foreign matter | Pass[1] |

| Purity (TLC) | >99% | Pass[1] |

| Purity (HPLC-ELSD) | NLT 99% (AUC) | 100% (AUC)[1] |

| Chemical Purity | ≥98% (7-keto Cholesterol) | --- |

| Identity (¹H NMR) | Conforms to structure | Consistent with structure[1] |

| Identity (Mass Spec.) | [M+H]⁺ = 408.680 ± 1 amu | [M+H]⁺ = 408.6 amu[1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | --- |

| d₀ Content | ≤1% | --- |

Experimental Protocols

The analytical tests cited in the CoA are performed according to rigorous protocols to ensure the quality of the standard. Below are detailed methodologies for the key experiments.

Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method assesses the chemical purity of the this compound by separating it from any non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) and gradually increasing the organic solvent concentration.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

-

ELSD Settings:

-

Nebulizer Temperature: Set to a low temperature (e.g., 30-40°C) to facilitate solvent evaporation without degrading the analyte.

-

Evaporator Temperature: Set higher than the nebulizer (e.g., 50-60°C) to ensure complete evaporation of the mobile phase.

-

Gas Flow Rate: Adjusted to optimize droplet formation and evaporation (e.g., 1.5-2.0 L/min).

-

-

Data Analysis: The area under the curve (AUC) of the this compound peak is calculated and compared to the total area of all peaks to determine the purity.

Identity Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer either by direct infusion or via an LC system.

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion.

-

Data Analysis: The experimentally determined m/z of the [M+H]⁺ ion is compared to the theoretical value calculated from the chemical formula.

Isotopic Purity Assessment by Mass Spectrometry

This analysis determines the distribution of deuterated species (d₇, d₆, d₅, etc.) and the percentage of the non-deuterated (d₀) form.

-

Instrumentation: A high-resolution mass spectrometer (LC-MS or GC-MS) is required to resolve the isotopic peaks.

-

Methodology:

-

A full scan mass spectrum of the molecular ion region is acquired.

-

The relative intensities of the peaks corresponding to the different deuterated species (M+0, M+1, M+2, ... M+7) are measured.

-

The contribution of natural abundance of ¹³C is mathematically corrected for to accurately determine the deuterium (B1214612) distribution.

-

-

Data Analysis: The percentage of each deuterated species is calculated from the corrected peak intensities. The sum of the percentages of all deuterated forms (d₁ to d₇) gives the total isotopic purity.

Structural Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique to confirm the chemical structure of the molecule and ensure the deuterium labeling has not altered the core structure.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to a reference spectrum of non-deuterated 7-Keto Cholesterol. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution. The overall pattern of the remaining signals should be consistent with the expected molecular structure.

Workflow and Signaling Pathway Diagrams

Visualizing the logical flow of the certification process and the role of this compound in experimental workflows is crucial for a comprehensive understanding.

By diligently interpreting the Certificate of Analysis and understanding the underlying analytical methodologies, researchers can ensure the quality of their internal standards, leading to more accurate and reliable experimental outcomes in their drug development and research endeavors.

References

Unraveling the Isotopic Landscape of 7-Ketocholesterol: A Technical Guide for Advanced Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical role of natural isotopic abundance in the sophisticated analysis of 7-Ketocholesterol (B24107) (7KC). As a significant biomarker in various pathologies, including atherosclerosis and neurodegenerative diseases, precise quantification of 7KC is paramount. Understanding its isotopic distribution is fundamental for the development and application of robust analytical methods, particularly those employing mass spectrometry. This guide provides a comprehensive overview of the theoretical isotopic pattern of 7KC, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

The Natural Isotopic Abundance of 7-Ketocholesterol

7-Ketocholesterol, with a molecular formula of C₂₇H₄₄O₂, is composed of carbon, hydrogen, and oxygen atoms, each existing as a mixture of naturally occurring stable isotopes. The relative abundance of these isotopes dictates the mass distribution of a population of 7KC molecules, which is observable in a high-resolution mass spectrum.

The most abundant isotopes for these elements are ¹²C, ¹H, and ¹⁶O. However, the presence of heavier isotopes, namely ¹³C, ²H (deuterium), ¹⁷O, and ¹⁸O, gives rise to what are known as isotopologues—molecules that differ only in their isotopic composition. The theoretical distribution of these isotopologues can be calculated based on the natural abundance of each isotope.

Table 1: Natural Abundance of Stable Isotopes of Constituent Elements in 7-Ketocholesterol [1][2][3]

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Based on these abundances, the expected isotopic pattern for the [M]+ ion of 7-Ketocholesterol (C₂₇H₄₄O₂) can be predicted. The monoisotopic peak (M), corresponding to the molecule containing only the most abundant isotopes (¹²C₂₇¹H₄₄¹⁶O₂), will be the most intense. The subsequent peaks, M+1, M+2, etc., will have progressively lower intensities, reflecting the probability of incorporating one or more heavy isotopes.

The M+1 peak arises primarily from the presence of a single ¹³C atom, with minor contributions from ²H and ¹⁷O. The M+2 peak is mainly due to the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of other heavy isotopes. Accurate mass measurements and comparison with the theoretical isotopic distribution are crucial for the confident identification of 7KC in complex biological matrices.

Experimental Protocols for 7-Ketocholesterol Analysis

The gold standard for the quantification of 7KC is isotope dilution mass spectrometry (IDMS), which utilizes a stable isotope-labeled internal standard, most commonly deuterium-labeled 7-Ketocholesterol (7KC-d7). This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Below are detailed methodologies for the analysis of 7KC in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Experimental Protocol for 7-Ketocholesterol Quantification by LC-MS/MS [4][5][6][7]

| Parameter | Methodology |

| Sample Preparation | Plasma/Serum: 1. To 100 µL of plasma, add an internal standard solution (e.g., 7KC-d7).2. Perform protein precipitation with a solvent like acetonitrile (B52724) or methanol.3. Vortex and centrifuge to pellet the proteins.4. Transfer the supernatant and evaporate to dryness under a stream of nitrogen.5. Reconstitute the residue in the mobile phase for LC-MS/MS analysis. |

| Chromatography | System: Ultra-High-Performance Liquid Chromatography (UPLC)Column: Reversed-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)Mobile Phase A: Water with 0.1% formic acidMobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acidGradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.Flow Rate: 0.3 - 0.5 mL/minColumn Temperature: 40-50 °C |

| Mass Spectrometry | System: Tandem Mass Spectrometer (e.g., Triple Quadrupole)Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)Detection Mode: Multiple Reaction Monitoring (MRM)MRM Transitions: - 7-Ketocholesterol (unlabeled): Precursor ion [M+H]⁺ or [M-H₂O+H]⁺ → Product ion (e.g., m/z 401.3 → 383.3)[8] - 7-Ketocholesterol-d7 (internal standard): Precursor ion [M+H]⁺ or [M-H₂O+H]⁺ → Product ion (e.g., m/z 408.4 → 390.4)Instrument Parameters: Optimized cone voltage, collision energy, and gas flows. |

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 7-Ketocholesterol from biological samples.

Signaling Pathways Involving 7-Ketocholesterol

7-Ketocholesterol is not merely a marker of oxidative stress but an active biological molecule that can trigger various cellular signaling cascades, often leading to inflammation, apoptosis, and cellular dysfunction.[9][10] Understanding these pathways is crucial for drug development professionals seeking to mitigate the pathological effects of 7KC.

7KC-Induced Inflammatory Signaling

One of the well-characterized pathways initiated by 7KC involves the activation of Toll-like receptor 4 (TLR4), a key player in the innate immune response.[11][12][13] This activation leads to the downstream signaling through myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF) pathways, culminating in the activation of the transcription factor NF-κB.[11][14] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory cytokines such as IL-6 and IL-8, and vascular endothelial growth factor (VEGF).[15][16]

Furthermore, 7KC can also activate mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, which can further amplify the inflammatory response.[15][16][17] The PI3K/Akt pathway has also been implicated in mediating the effects of 7KC.[14][15][16]

7KC-Induced Apoptosis Pathway

High concentrations of 7-Ketocholesterol can induce apoptosis, or programmed cell death, through a mechanism that often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[18] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[18] The activation of these caspases results in the cleavage of cellular proteins and ultimately cell death.

References

- 1. scribd.com [scribd.com]

- 2. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scifac.hku.hk [scifac.hku.hk]

- 9. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 13. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 14. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. 7-ketocholesterol-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Solubility Profile of 7-Keto Cholesterol-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Keto Cholesterol-d7 in various organic solvents. The information herein is intended to assist researchers, scientists, and professionals in drug development in the effective handling and application of this isotopically labeled internal standard for quantitative analysis.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of solubility across these solvents.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ |

| Ethanol | 20 | 49.0 |

| Dimethylformamide (DMF) | 2 | 4.9 |

| Dimethyl sulfoxide (B87167) (DMSO) | 6.25² | 15.33 |

| Dimethyl sulfoxide (DMSO) | 0.1 | 0.25 |

¹ Molar concentration calculated based on a molecular weight of 407.7 g/mol for this compound. ² Requires sonication and warming to achieve this solubility. It is also noted that hygroscopic DMSO can significantly impact solubility; therefore, using newly opened DMSO is recommended.[1]

The data indicates that this compound exhibits the highest solubility in ethanol, followed by dimethyl sulfoxide (with thermal assistance), and has lower solubility in dimethylformamide and dimethyl sulfoxide at room temperature.[1][2][3]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a generalized methodology can be derived from standard practices for assessing the solubility of sterols and other cholesterol derivatives. The "static analytical method" or "static equilibrium method" is a common approach.

Principle

This method involves preparing a supersaturated solution of the compound in the solvent of interest. The solution is then allowed to reach equilibrium at a controlled temperature, at which point the excess, undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique.

Generalized Experimental Protocol

-

Preparation of Supersaturated Solution:

-

An excess amount of crystalline this compound is added to a known volume of the organic solvent in a sealed vial.

-

The vial is then agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (e.g., 12-24 hours) at a constant, controlled temperature to ensure that equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, the agitation is stopped, and the vial is left undisturbed to allow the excess solid to sediment.

-

Alternatively, the solution can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

A carefully measured aliquot of the clear supernatant (the saturated solution) is withdrawn.

-

The aliquot is then diluted with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

The concentration of this compound in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

-

Calculation of Solubility:

-

The solubility of this compound in the solvent is calculated by taking into account the dilution factor and the measured concentration of the diluted sample.

-

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard for the quantification of 7-keto cholesterol in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical workflow for this application.

Caption: Workflow for the quantification of 7-keto cholesterol using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solubility determination of cholesterol polymorphs in organic solvents. | Semantic Scholar [semanticscholar.org]

- 3. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 7-Ketocholesterol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7KC) is a prominent oxysterol, an oxidized derivative of cholesterol, implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders.[1][2] While primarily formed through non-enzymatic autoxidation of cholesterol, specific enzymatic pathways contribute to its endogenous production.[2][3][4] Understanding these enzymatic routes is critical for developing therapeutic strategies to mitigate 7KC-induced cytotoxicity, inflammation, and apoptosis. This technical guide provides an in-depth overview of the core enzymatic pathways for 7-Ketocholesterol synthesis, detailed experimental protocols for its in vitro generation and analysis, and a summary of the key signaling cascades it modulates.

Core Enzymatic Synthesis Pathways

The enzymatic production of 7-Ketocholesterol is primarily attributed to two distinct pathways, utilizing different precursors and enzyme systems.

Pathway 1: Oxidation of 7-Dehydrocholesterol (B119134) by Cytochrome P450 7A1 (CYP7A1)

The primary enzymatic route involves the direct oxidation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell biosynthesis pathway. This reaction is catalyzed by Cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis.[2][4][5][6] The reaction proceeds via direct oxidation, predominantly yielding 7-Ketocholesterol without the formation of a stable epoxide intermediate.[5][6] This pathway becomes particularly relevant in conditions where 7-DHC accumulates, such as the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which is caused by a deficiency in 7-dehydrocholesterol reductase (DHCR7).[5][6][7]

References

- 1. zenodo.org [zenodo.org]

- 2. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.aston.ac.uk [research.aston.ac.uk]